5-Hydroxy-1H-indole-2-carbonyl chloride
Description
5-Hydroxy-1H-indole-2-carbonyl chloride is a halogenated indole derivative characterized by a hydroxyl group at position 5 and a reactive carbonyl chloride moiety at position 2. The hydroxyl group at position 5 may enhance hydrogen-bonding interactions, influencing solubility and reactivity compared to non-hydroxylated analogs.
Properties
IUPAC Name |
5-hydroxy-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-9(13)8-4-5-3-6(12)1-2-7(5)11-8/h1-4,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAUVZGIIMDQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical Properties
The position and nature of substituents significantly impact melting points and solubility:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br, COOH) elevate melting points compared to electron-donating groups (e.g., OCH₃).
- Positional isomerism (e.g., 5- vs. 6-carboxylic acids) alters thermal stability, with para-substituted derivatives (e.g., position 6) often exhibiting higher melting points.
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